molecular formula C12H16N2O3 B11026616 4-nitro-N-pentylbenzamide CAS No. 89399-20-2

4-nitro-N-pentylbenzamide

Cat. No.: B11026616
CAS No.: 89399-20-2
M. Wt: 236.27 g/mol
InChI Key: BEPRYLWKWWVVQA-UHFFFAOYSA-N
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Description

4-Nitro-N-pentylbenzamide is an organic compound with the molecular formula C12H16N2O3 It is characterized by a benzamide structure substituted with a nitro group at the 4-position and a pentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-pentylbenzamide typically involves the reaction of 4-nitrobenzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to overnight.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-pentylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and pentylamine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products:

    Reduction: 4-amino-N-pentylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and pentylamine.

Scientific Research Applications

4-Nitro-N-pentylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-pentylbenzamide depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amide bond allows for interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

  • 4-nitro-N-butylbenzamide
  • 4-nitro-N-ethylbenzamide
  • 4-nitro-N-methylbenzamide

Comparison: 4-Nitro-N-pentylbenzamide is unique due to its longer alkyl chain (pentyl group) compared to similar compounds with shorter alkyl chains. This difference in chain length can influence the compound’s solubility, reactivity, and interactions with biological targets. The presence of the nitro group at the 4-position also imparts distinct electronic properties, affecting its behavior in chemical reactions and biological systems.

Properties

CAS No.

89399-20-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-nitro-N-pentylbenzamide

InChI

InChI=1S/C12H16N2O3/c1-2-3-4-9-13-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15)

InChI Key

BEPRYLWKWWVVQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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